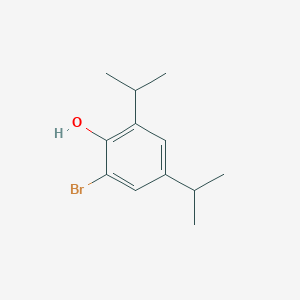

2-Bromo4,6-diisopropyl-phenol

Description

Contextual Significance within Halogenated Phenol (B47542) Chemistry

Halogenated phenolic compounds (HPCs) represent a vast and diverse class of chemicals that are both synthetically produced for industrial applications and naturally occurring. acs.org Their significance in academic research is multifaceted, stemming from their utility as synthetic building blocks and their presence as environmental contaminants. acs.orgscholarsresearchlibrary.com The introduction of halogen atoms to a phenol ring significantly alters its electronic properties, acidity, and reactivity, making HPCs versatile precursors in organic synthesis. For instance, halogenated phenols are key substrates in modern cross-coupling reactions and can be transformed into more complex molecular architectures. nih.gov

From an environmental perspective, halogenated phenols are studied for their persistence and potential for bioaccumulation. acs.orgnih.gov Research has focused on understanding their degradation pathways, such as through reactions with hydroxyl radicals in the atmosphere or through advanced oxidation processes in water treatment. nih.govosti.gov Studies combining quantitative structure-activity relationship (QSAR) models with quantum chemistry calculations have been employed to investigate and predict the behavior of various halogenated phenols. scholarsresearchlibrary.com This body of research underscores the importance of understanding the fundamental chemistry of compounds like 2-bromo-4,6-diisopropyl-phenol to harness their synthetic potential while mitigating environmental concerns.

Research Trajectories for Substituted Phenolic Compounds

Substituted phenols are foundational molecules in organic chemistry, serving as precursors to pharmaceuticals, polymers, and other high-value chemicals. nih.gov Current research trajectories are focused on developing novel, efficient, and environmentally benign methods for their synthesis and functionalization.

One major research avenue is the use of substituted phenols as key intermediates in the synthesis of complex molecules. The strategic placement of substituents allows for controlled reactions at specific positions on the aromatic ring. For example, halogenated phenols like 2-bromo-4,6-diisopropyl-phenol can undergo further functionalization, such as formylation or coupling reactions, to build intricate molecular frameworks. orgsyn.org Their derivatives are investigated for a range of applications, from the development of new general anesthetics to materials science. mdpi.comacs.org

Another significant trajectory involves the exploration of novel catalytic applications of substituted phenols. Phenols and their corresponding phenolate (B1203915) anions possess unique photoredox properties that can be harnessed to drive chemical reactions using light. researchgate.netunits.it Upon excitation, phenolate anions become potent reducing agents capable of initiating radical reactions, opening new pathways for C-H functionalization and other bond-forming transformations. researchgate.netunits.it Furthermore, research into the oxidative dearomatization of substituted phenols using reagents like hypervalent iodine provides access to valuable synthetic intermediates such as cyclohexadienones and quinones, which are themselves associated with a wide array of biological activities. mdpi.com These innovative approaches highlight the continuing evolution of phenol chemistry and the expanding role of substituted phenols in modern organic synthesis.

Data Tables

Table 1: Physicochemical Properties of 2-Bromo-4,6-diisopropyl-phenol and Related Compounds

This table presents a comparison of key physicochemical properties for 2-Bromo-4,6-diisopropyl-phenol and its structural relatives. The data is computationally derived unless otherwise noted.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromo-4,6-diisopropyl-phenol | C₁₂H₁₇BrO | ~257.17 | 34981-25-4 evitachem.com |

| 4-Bromo-2,6-diisopropylphenol | C₁₂H₁₇BrO | 257.17 | 2432-03-3 nih.govechemi.com |

| 2,6-Diisopropylphenol | C₁₂H₁₈O | 178.27 | 2078-54-8 |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 95-56-7 |

Data sourced from EvitaChem evitachem.com, PubChem nih.gov, and other chemical suppliers echemi.com.

Table 2: Research Applications of Substituted Phenols

This table outlines various research areas where substituted phenols are actively investigated, demonstrating their broad utility.

| Research Area | Application of Substituted Phenols | Example Compounds/Derivatives | Relevant Findings |

| Organic Synthesis | Versatile building blocks and intermediates for complex molecule synthesis. | Halogenated phenols, Naphthols | Used in cross-coupling reactions, dearomatization, and one-pot syntheses to create diverse chemical structures. nih.govorgsyn.orgmdpi.com |

| Photoredox Catalysis | Act as photocatalysts upon deprotonation to phenolate anions. | p-Methoxyphenol, Phenol-rich Carbon Dots | Excited-state phenolates can initiate radical reactions for C-H functionalization and cycloadditions under mild conditions. researchgate.netunits.it |

| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. | 2,6-Disubstituted phenol derivatives | Investigated for use as general anesthetics and antiprotozoal agents. mdpi.comacs.org |

| Environmental Science | Model compounds for studying the fate of environmental pollutants. | Pentachlorophenol, OH-PCBs | Research focuses on degradation mechanisms, detoxification, and structure-activity relationships of persistent organic pollutants. acs.orgscholarsresearchlibrary.comnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

2-bromo-4,6-di(propan-2-yl)phenol |

InChI |

InChI=1S/C12H17BrO/c1-7(2)9-5-10(8(3)4)12(14)11(13)6-9/h5-8,14H,1-4H3 |

InChI Key |

KVHSWVCNHRIWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)O)C(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4,6 Diisopropyl Phenol

Electrophilic Aromatic Substitution Pathways on the Phenolic Ring

The reactivity of a phenolic ring towards electrophilic aromatic substitution is profoundly influenced by the directing effects and steric properties of its substituents. In 2-Bromo-4,6-diisopropyl-phenol, the hydroxyl (-OH) group is a powerful activating substituent that strongly directs incoming electrophiles to the ortho and para positions. ucalgary.ca However, the specific substitution pattern of this molecule imposes significant constraints on further electrophilic substitution.

The two ortho positions (2 and 6) and the para position (4) relative to the hydroxyl group are all occupied. Position 2 is substituted with a bromine atom, while positions 4 and 6 are occupied by bulky isopropyl groups. Consequently, the positions that are electronically favored for substitution by the hydroxyl group's directing effect are sterically blocked. ucalgary.ca

Electrophilic attack would therefore be directed to the less electronically favorable meta positions (3 and 5), which is generally disfavored for strongly activating ortho-, para-directing groups. Furthermore, the significant steric hindrance presented by the two isopropyl groups and the bromine atom would likely impede the approach of an electrophile to any position on the ring. While some electrophilic substitutions on highly substituted phenols can occur under forcing conditions, often leading to displacement of existing groups, the stability of the C-C bond of the isopropyl groups and the C-Br bond makes such reactions on 2-Bromo-4,6-diisopropyl-phenol challenging and generally low-yielding. mlsu.ac.in For instance, studies on the bromination of other hindered phenols, such as 2,6-di-tert-butylphenol, show a strong preference for substitution at the open para position, highlighting the directing power of the hydroxyl group and the importance of an unblocked position for the reaction to proceed efficiently. nih.gov

Table 1: Analysis of Positions for Electrophilic Aromatic Substitution on 2-Bromo-4,6-diisopropyl-phenol

| Ring Position | Substituent | Electronic Effect of -OH Group | Steric Hindrance | Feasibility of Substitution |

| 2 | Bromo | Ortho (Activated) | High | Blocked |

| 3 | Hydrogen | Meta (Deactivated) | Moderate | Unlikely |

| 4 | Isopropyl | Para (Activated) | High | Blocked |

| 5 | Hydrogen | Meta (Deactivated) | Moderate | Unlikely |

| 6 | Isopropyl | Ortho (Activated) | High | Blocked |

Nucleophilic Transformations at the Hydroxyl Group

The conversion of the phenolic hydroxyl group into an ether, known as O-alkylation, is a fundamental transformation. For sterically hindered phenols like 2-Bromo-4,6-diisopropyl-phenol, the reaction is challenging due to the steric bulk of the ortho substituents (bromo and isopropyl groups) impeding the approach of reagents to the hydroxyl oxygen. nih.gov The classical Williamson ether synthesis, which involves the reaction of a phenoxide ion with an alkyl halide, is the most common method. chemistrysteps.com

To overcome the steric hindrance, the reaction typically requires a strong base to ensure complete deprotonation of the phenol (B47542) to the more nucleophilic phenoxide. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The choice of the alkylating agent is also critical; less bulky and more reactive agents like methyl iodide or dimethyl sulfate (B86663) are more effective for the O-alkylation of hindered phenols. nih.gov The reaction proceeds via an SN2 mechanism, where the phenoxide anion acts as a nucleophile.

Representative Reaction Scheme:

Step 1 (Deprotonation): 2-Bromo-4,6-diisopropyl-phenol + Strong Base → 2-Bromo-4,6-diisopropyl-phenoxide

Step 2 (Nucleophilic Attack): 2-Bromo-4,6-diisopropyl-phenoxide + Alkyl Halide → 2-Bromo-4,6-diisopropyl-phenyl Ether + Halide Salt

Due to the steric constraints, reaction rates are often slower, and higher temperatures or longer reaction times may be necessary to achieve good yields compared to unhindered phenols.

The synthesis of phenolic esters from 2-Bromo-4,6-diisopropyl-phenol involves the acylation of the hydroxyl group. Similar to etherification, this reaction is subject to significant steric hindrance from the adjacent bromo and isopropyl groups. The most common method for this transformation is the reaction of the phenol with a highly reactive acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov

The base serves two purposes: it can deprotonate the phenol to increase its nucleophilicity, and it neutralizes the acidic byproduct (e.g., HCl) generated during the reaction. This method, often referred to as the Schotten-Baumann reaction, is effective for many phenols. For a hindered phenol, the reaction may require more forcing conditions. Alternatively, the use of peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), has been shown to be effective for the esterification of sterically demanding alcohols and phenols. organic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hindered hydroxyl group.

The resulting esters are valuable derivatives that can be used as protecting groups or as compounds with modified biological or physical properties.

Reduction Chemistries of the Bromine Moiety

The bromine atom on the aromatic ring of 2-Bromo-4,6-diisopropyl-phenol can be selectively removed through reductive dehalogenation. This transformation converts the brominated phenol into 2,4-diisopropylphenol (B134422). A highly effective and common method for this process is catalytic hydrogenation. researchgate.net

In this reaction, the compound is treated with hydrogen gas (H2) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is often carried out in a solvent such as ethanol (B145695) or ethyl acetate, and a base like sodium hydroxide, potassium carbonate, or triethylamine is frequently added. researchgate.net The base acts as a scavenger for the hydrogen bromide (HBr) that is formed as a byproduct, preventing the reaction medium from becoming acidic and potentially promoting side reactions.

General Reaction: 2-Bromo-4,6-diisopropyl-phenol + H2 --(Pd/C, Base)--> 2,4-diisopropylphenol + HBr

This method is highly chemoselective, meaning the carbon-bromine bond can be reduced without affecting other functional groups like the phenolic hydroxyl or the aromatic ring itself. researchgate.net This selectivity makes catalytic hydrogenation a valuable tool in multi-step synthesis where a bromo group might be used as a temporary blocking or directing group and then removed in a later step.

Oxidation Reactions in Brominated Phenol Systems

Sterically hindered and substituted phenols, including brominated systems, undergo oxidative dearomatization when treated with hypervalent iodine(III) reagents. organicreactions.orgnih.gov Reagents such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) are particularly effective for these transformations. wikipedia.org The reaction mechanism typically begins with the formation of an aryloxyiodonium(III) intermediate. wikipedia.orgchemrxiv.org This is followed by an intramolecular nucleophilic attack, which leads to the formation of a dearomatized product.

For phenols like 2-Bromo-4,6-diisopropyl-phenol, which have a substituent at the para-position (the 4-isopropyl group), the oxidation in the presence of a nucleophile like water or an alcohol results in the formation of p-quinol derivatives or related cyclohexa-2,5-dienones. nih.gov The reaction effectively transforms the planar aromatic phenol into a non-aromatic cyclohexadienone structure.

The choice of the hypervalent iodine reagent and the reaction conditions can influence the product distribution. PIFA is generally more reactive than PIDA. The reaction provides a powerful method for synthesizing complex molecular scaffolds from simple phenolic precursors. organicreactions.org

Table 2: Common Hypervalent Iodine(III) Reagents and Their Application in Phenol Oxidation

| Reagent | Acronym | Typical Solvent(s) | General Reactivity | Common Products from p-Substituted Phenols |

| Phenyliodine diacetate | PIDA | CH2Cl2, CH3CN, CH3OH | Moderate | p-Quinol ethers, Cyclohexadienones |

| Phenyliodine bis(trifluoroacetate) | PIFA | CF3CH2OH, CH2Cl2 | High | p-Quinol ethers, Cyclohexadienones |

| Iodosylbenzene | PhIO | Various | Varies with additives | Quinones, Spirocycles |

Benzyne (B1209423) Generation and Cycloaddition Reactions from Related Brominated Phenols

Benzyne is a highly reactive intermediate that is valuable in organic synthesis for the construction of benzo-fused ring systems. nih.gov The generation of benzyne from stable precursors is a key step in harnessing its synthetic potential. While 2-Bromo-4,6-diisopropyl-phenol itself is not commonly cited as a direct benzyne precursor, closely related and more functionalized brominated phenols serve as effective platforms for benzyne generation.

One such strategy involves the use of precursors with vicinal halogen and sulfonate functionalities. nih.gov A notable example is the use of 2-bromo-6-(chlorodiisopropylsilyl)phenyl tosylate, a derivative of a brominated phenol, which acts as a versatile and efficient precursor for benzyne formation. nih.govrsc.org This compound is designed for facile benzyne generation initiated by a halogen-metal exchange. rsc.org The process typically involves treatment with an organometallic reagent, such as triphenylmagnesium lithium (Ph₃MgLi), which selectively abstracts the bromine atom, leading to the formation of the reactive benzyne intermediate. nih.govrsc.org This method provides a mild and efficient route to benzyne, which can then be trapped in various cycloaddition reactions. nih.gov

Intramolecular [4+2] Cycloadditions Utilizing Benzyne Precursors

The intramolecular [4+2] cycloaddition, or Diels-Alder reaction, of benzynes is a powerful method for constructing complex polycyclic structures. nih.gov A significant challenge in benzyne chemistry is controlling periselectivity and regioselectivity, as competing [2+2] cycloadditions and ene reactions can occur. nih.gov To overcome these issues, strategies utilizing silicon tethers have been developed to link the benzyne precursor and the diene (the arynophile), thereby facilitating an intramolecular reaction. nih.gov

Research has demonstrated the efficacy of 2-bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an excellent platform for these transformations. rsc.org The chlorosilyl group allows for the rapid and efficient attachment of a diene-containing arynophile to the benzyne precursor through a stable Si-O bond. nih.govrsc.org Upon treatment with Ph₃MgLi in a solvent like diethyl ether (Et₂O), the benzyne is generated via halogen-metal exchange and subsequently undergoes a smooth intramolecular [4+2] cycloaddition with the tethered diene. rsc.org This silicon-tether strategy has been successfully applied to a broad scope of substrates, leading to the formation of various benzo-fused six-membered rings in high yields. nih.gov

The versatility of this method is highlighted by its application with different dienes, such as those derived from furfuryl alcohol and pyrrolylmethanol. The reaction proceeds efficiently to give the corresponding cycloadducts. nih.gov

Table 1: Scope of Intramolecular [4+2] Cycloaddition of Benzyne Precursors with Various Dienes

This table presents the yields of cycloadducts from the intramolecular reaction of benzyne precursors tethered to different dienes. The reaction is initiated by Ph₃MgLi in Et₂O at 0 °C for 10 minutes.

| Entry | Diene Partner | Cycloaddition Precursor | Cycloadduct | Yield (%) |

| 1 | Furfuryl alcohol | 6b | 7b | 90 |

| 2 | Pyrrolylmethanol | 6c | 7c | 84 |

Data sourced from a study on silicon-tether strategies for intramolecular benzyne cycloadditions. nih.gov

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-4,6-diisopropylphenol, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, the hydroxyl proton (-OH) would appear as a singlet, with its chemical shift being sensitive to solvent and concentration. The aromatic protons would exhibit a distinct splitting pattern. The proton at the C3 position and the proton at the C5 position would appear as doublets due to coupling with each other. The isopropyl groups would show a characteristic septet for the CH proton and a doublet for the methyl (CH₃) protons.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment. The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4,6-diisopropylphenol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OH | Variable (singlet) | s |

| Ar-H (C3) | ~7.2-7.4 | d |

| Ar-H (C5) | ~7.0-7.2 | d |

| -CH(CH₃)₂ (x2) | ~3.0-3.4 | sept |

| -CH(CH₃)₂ (x4) | ~1.2-1.4 | d |

Predicted values are based on analogous compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-4,6-diisopropylphenol

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~150-155 |

| C2 (-Br) | ~115-120 |

| C3 | ~128-132 |

| C4 (-CH(CH₃)₂) | ~140-145 |

| C5 | ~125-128 |

| C6 (-CH(CH₃)₂) | ~135-140 |

| -CH(CH₃)₂ | ~27-30 |

| -CH(CH₃)₂ | ~22-24 |

Predicted values are based on analogous compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 2-Bromo-4,6-diisopropylphenol, electron ionization (EI) would likely lead to a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve the loss of a methyl group (M-15) from one of the isopropyl substituents, which is a common fragmentation pathway for alkylphenols like Propofol (B549288) (2,6-diisopropylphenol) mdpi.comlabmedica.comsemanticscholar.org. Another potential fragmentation could be the loss of a propyl group (M-43). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for 2-Bromo-4,6-diisopropylphenol

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 284/286 | [C₁₂H₁₇BrO]⁺ | Molecular ion (M⁺), showing Br isotope pattern |

| 269/271 | [C₁₁H₁₄BrO]⁺ | Loss of a methyl group (M-CH₃) |

| 241/243 | [C₉H₁₀BrO]⁺ | Loss of a propyl group (M-C₃H₇) |

Based on the fragmentation of similar alkylphenols.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Bromo-4,6-diisopropylphenol would be characterized by several key absorption bands.

A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. C-H stretching vibrations of the aromatic ring and the isopropyl groups would appear in the 2850-3100 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. A strong C-O stretching band would be present around 1200-1250 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for 2-Bromo-4,6-diisopropylphenol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2970 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-O stretch (phenolic) | 1200 - 1250 | Strong |

| C-Br stretch | 500 - 700 | Medium |

Data inferred from general FTIR correlation tables and spectra of related phenols.

The O-H stretching region in the FTIR spectrum of diisopropylphenols is particularly informative about the molecule's conformation. The bulky isopropyl groups flanking the hydroxyl group create significant steric hindrance. This steric crowding can influence the orientation of the hydroxyl group and its ability to participate in intermolecular hydrogen bonding.

In dilute solutions of non-polar solvents, a sharp "free" O-H stretching band is often observed at higher wavenumbers (around 3600 cm⁻¹), indicating minimal intermolecular hydrogen bonding. However, the presence of the ortho-bromo substituent can favor an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom. This type of interaction, though weak, would lead to a red-shift (lower frequency) of the O-H stretching band compared to the "free" hydroxyl group rsc.org. The balance between intramolecular and intermolecular hydrogen bonding, and thus the shape and position of the O-H band, is sensitive to factors like concentration and solvent polarity nih.govactachemscand.org. Theoretical and spectroscopic studies on 2-halophenols suggest the presence of weak intramolecular hydrogen bonding in 2-chloro and 2-bromophenol rsc.org.

X-ray Crystallography of 2-Bromo-4,6-diisopropylphenol Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state nih.gov. While the crystal structure of 2-Bromo-4,6-diisopropylphenol itself is not publicly documented, analysis of related bromo-aromatic derivatives can provide valuable insights into the expected structural features semanticscholar.orgmdpi.comresearchgate.net. X-ray analysis of such derivatives would reveal precise bond lengths, bond angles, and torsion angles.

The conformation of 2-Bromo-4,6-diisopropylphenol derivatives would be largely dictated by the steric interactions between the bulky isopropyl groups, the bromine atom, and the hydroxyl group. The dihedral angles between the plane of the phenyl ring and the substituents would be of particular interest. For instance, in a derivative of a diisopropylphenyl compound, the dihedral angle between the two aromatic rings was found to be 76.17° nih.gov. In another bromo-terphenyl compound, the dihedral angles between the central ring and the outer rings were 33.47° and 66.35° nih.gov. These values highlight how substituents force the molecule to adopt a non-planar conformation to minimize steric strain. The orientation of the isopropyl groups relative to the phenyl ring would also be a key conformational feature.

In the solid state, the crystal packing of 2-Bromo-4,6-diisopropylphenol derivatives would be stabilized by a network of non-covalent interactions.

π-Interactions : Weak intermolecular C-H···π interactions, where a C-H bond from an isopropyl group of one molecule interacts with the electron-rich π-system of the aromatic ring of a neighboring molecule, are also expected nih.govnih.gov.

Halogen Bonding/Interactions : The bromine atom can participate in intermolecular interactions. These can include Br···Br interactions or interactions between the bromine and other electronegative atoms like oxygen (Br···O) mdpi.com. In some bromo-derivatives, halogen–π interactions have been observed, where the bromine atom interacts with the π-system of an adjacent aromatic ring semanticscholar.org.

These varied non-covalent interactions collectively dictate the supramolecular architecture of the crystalline solid.

Advanced Theoretical and Computational Studies of 2 Bromo 4,6 Diisopropyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a feasible approach to study complex systems like 2-Bromo-4,6-diisopropyl-phenol.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-Bromo-4,6-diisopropyl-phenol, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. karazin.ua

The key structural features of 2-Bromo-4,6-diisopropyl-phenol are the planar phenyl ring and the orientation of the hydroxyl, bromo, and two isopropyl substituents. The bulky isopropyl groups at the ortho positions (2 and 6) create significant steric hindrance around the hydroxyl group. This steric crowding influences the bond lengths and angles of the substituents relative to the benzene (B151609) ring.

Computational studies on the closely related 2,6-diisopropylphenol have shown the existence of multiple stable conformers that differ in the rotational orientation of the isopropyl groups. chemistryviews.org Ab initio quantum chemical calculations identified five stable conformers for 2,6-diisopropylphenol. chemistryviews.org It is expected that 2-Bromo-4,6-diisopropyl-phenol would exhibit similar conformational complexities. The optimized geometry would likely show a slight distortion of the isopropyl groups to minimize steric repulsion with the adjacent bromo and hydroxyl groups. The O-H bond of the hydroxyl group is predicted to lie in the plane of the aromatic ring to maximize resonance stabilization.

Table 1: Predicted Conformational Details of 2-Bromo-4,6-diisopropyl-phenol

| Structural Feature | Predicted Characteristic | Influence |

|---|---|---|

| Phenyl Ring | Largely planar | Provides the core aromatic system. |

| Hydroxyl Group (-OH) | O-H bond likely in the plane of the ring | Maximizes resonance with the aromatic pi-system. |

| Isopropyl Groups | Multiple rotational conformers | Steric hindrance, influences reactivity of the hydroxyl group. |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). scialert.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For 2-Bromo-4,6-diisopropyl-phenol, DFT calculations can predict the energies and spatial distributions of these orbitals.

HOMO: The HOMO is expected to be localized primarily on the phenolic ring and the oxygen atom of the hydroxyl group, reflecting the electron-rich nature of the aromatic system and the lone pairs of the oxygen.

LUMO: The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring.

HOMO-LUMO Gap (ΔE): A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. researchgate.net The presence of electron-donating isopropyl groups and the halogen bromo group will modulate the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor. The bromo substituent can have a dual effect, withdrawing electron density through induction and donating through resonance, which will also influence the orbital energies. researchgate.net Studies on similar brominated compounds have shown that bromine substitution tends to decrease the HOMO-LUMO gap, leading to higher reactivity. researchgate.net

Table 2: Conceptual Electronic Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Power of an atom to attract electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. imist.ma The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For 2-Bromo-4,6-diisopropyl-phenol, the MEP map would reveal:

Negative Potential: The most negative potential (red) is expected to be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. This makes it the primary site for electrophilic attack and hydrogen bonding.

Positive Potential: The most positive potential (blue) will be located on the hydrogen atom of the hydroxyl group, making it acidic and prone to abstraction by bases or free radicals.

Aromatic Ring: The π-system of the benzene ring will also show regions of negative potential, though less intense than around the oxygen atom. The bromo and isopropyl substituents will influence the exact distribution of this potential on the ring.

The MEP analysis is particularly useful in understanding the antioxidant behavior of phenols, as it highlights the electrophilic and nucleophilic sites that govern their interactions with free radicals.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is crucial for understanding hyperconjugative interactions and charge delocalization. wisc.edu

In 2-Bromo-4,6-diisopropyl-phenol, NBO analysis can quantify several key interactions:

Donor-Acceptor Interactions: The analysis reveals stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. A significant interaction is the delocalization of the oxygen lone pairs (donor) into the π* anti-bonding orbitals of the aromatic ring (acceptor). This p-π conjugation is characteristic of phenols and contributes to their stability and reactivity.

Hyperconjugation: NBO analysis can also quantify hyperconjugative effects, such as the interaction between the C-H or C-C σ bonds of the isopropyl groups and the π* orbitals of the ring.

Second-Order Perturbation Theory: The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each delocalization. Higher E(2) values indicate stronger interactions. A study on 2,6-diisopropylphenol has been conducted using NBO analysis to understand its properties. researchgate.net

The antioxidant activity of phenolic compounds is closely related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The O-H Bond Dissociation Enthalpy (BDE) is the energy required to break this bond homolytically and is a primary indicator of antioxidant efficacy. pan.olsztyn.pl A lower O-H BDE indicates that the hydrogen atom is more easily abstracted, suggesting a more potent antioxidant.

DFT calculations are widely used to predict BDEs for phenolic compounds with a good degree of accuracy, often within 2-3 kcal/mol of experimental values. pan.olsztyn.pl For 2-Bromo-4,6-diisopropyl-phenol, the BDE will be influenced by:

Substituent Effects: Electron-donating groups, like the isopropyl groups, stabilize the resulting phenoxyl radical through hyperconjugation and steric effects, which generally lowers the O-H BDE. pan.olsztyn.pl The bromo substituent can have a more complex influence, but its presence on the ring will affect the stability of the radical and thus the BDE. Studies on brominated flame retardants have utilized DFT to compute C-Br and C-O bond dissociation enthalpies. researchgate.net

Steric Hindrance: The bulky isopropyl groups at the ortho positions also sterically protect the hydroxyl group, which can influence its reactivity.

The Ionization Potential (IP) is another important parameter, representing the energy required to remove an electron from the molecule. It is related to the molecule's ability to participate in electron transfer reactions, another mechanism of antioxidant activity. The IP can be approximated from the energy of the HOMO (I ≈ -EHOMO). imist.ma

Table 3: Factors Influencing O-H BDE in 2-Bromo-4,6-diisopropyl-phenol

| Factor | Effect on Phenoxyl Radical | Predicted Effect on O-H BDE |

|---|---|---|

| Isopropyl Groups (Electron-donating) | Stabilization | Decrease |

| Bromo Group (Inductive vs. Resonance) | Moderate stabilization/destabilization | Minor change |

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in telecommunications, optical computing, and frequency conversion. While there are no specific NLO studies found for 2-Bromo-4,6-diisopropyl-phenol, computational methods can be used to predict its potential NLO properties.

The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. These properties are related to the molecular dipole moment (μ) and polarizability (α). DFT calculations can provide reliable estimates of these parameters.

For a molecule to have a significant second-order NLO response (a non-zero β), it must be non-centrosymmetric and typically possesses a strong electron donor-acceptor framework that facilitates intramolecular charge transfer upon excitation. While 2-Bromo-4,6-diisopropyl-phenol has donor (hydroxyl, isopropyl) and acceptor-like (bromo) groups, it does not have the classic strong push-pull structure of many NLO chromophores. However, theoretical calculations could still reveal modest NLO properties. The presence of a heavy atom like bromine can sometimes enhance NLO effects. nih.gov

Conformational Analysis through Quantum Chemical Methods

Quantum chemical methods are indispensable tools for elucidating the three-dimensional structures and conformational preferences of molecules. In the case of 2-Bromo-4,6-diisopropylphenol, a comprehensive understanding of its conformational landscape is crucial for interpreting its spectroscopic properties and reactivity. While specific theoretical studies exclusively focused on 2-Bromo-4,6-diisopropylphenol are not extensively available in the current body of scientific literature, the conformational behavior of this molecule can be inferred from computational studies on analogous substituted phenols.

The conformational flexibility of 2-Bromo-4,6-diisopropylphenol primarily arises from the rotation around the C-O bond of the hydroxyl group and the C-C bonds connecting the isopropyl groups to the phenyl ring. These rotations give rise to various conformers with distinct energies and populations at thermal equilibrium. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

The orientation of the hydroxyl group relative to the bulky ortho-substituents (bromo and isopropyl groups) is a key determinant of conformational preference. In sterically hindered phenols, the hydroxyl group may lie in the plane of the aromatic ring (planar conformation) or be twisted out of the plane (non-planar conformation). For many substituted phenols, the planar conformer is preferred. rsc.org However, significant steric hindrance from bulky ortho-substituents can favor a twisted or even a perpendicular conformation. rsc.org In the case of 2,6-di-tert-butylphenol, a twisted conformer is favored due to the significant steric strain. rsc.orgrsc.org Given the presence of a bromo and an isopropyl group at the ortho positions of 2-Bromo-4,6-diisopropylphenol, a similar deviation from planarity for the hydroxyl group can be anticipated.

A systematic conformational analysis of 2-Bromo-4,6-diisopropylphenol would involve rotating the key dihedral angles and calculating the corresponding single-point energies to map out the potential energy surface. The minima on this surface correspond to the stable conformers. Subsequent geometry optimization and frequency calculations at a suitable level of theory, such as B3LYP with a 6-31G* basis set or higher, would yield the optimized geometries and relative energies of these conformers.

The following table illustrates the potential key dihedral angles that would be the focus of a quantum chemical conformational analysis of 2-Bromo-4,6-diisopropylphenol.

| Dihedral Angle | Description | Expected Influence on Stability |

| C2-C1-O-H | Rotation of the hydroxyl group | Steric interactions with the ortho-bromo and isopropyl groups will likely favor a non-planar conformation. |

| C1-C2-C(H)-C(H3)2 | Rotation of the 2-isopropyl group | Steric clashes between the methyl groups and the hydroxyl and bromo groups will determine the preferred orientation. |

| C5-C6-C(H)-C(H3)2 | Rotation of the 6-isopropyl group | Steric interactions with the adjacent hydrogen and the ortho-bromo group will influence its rotational barrier. |

It is important to note that the electronic effects of the bromine atom, an electron-withdrawing but ortho, para-directing group, can also subtly influence the conformational preferences through interactions with the phenolic hydroxyl group and the pi-system of the benzene ring. A comprehensive theoretical study would be invaluable in dissecting these intricate steric and electronic contributions to the conformational stability of 2-Bromo-4,6-diisopropylphenol. Such studies would provide a foundational understanding of its molecular structure, which is essential for predicting its chemical behavior and designing potential applications.

Derivatives and Analogues of 2 Bromo 4,6 Diisopropyl Phenol: Synthesis and Characterization

Synthesis of Phenoxy-Substituted Isopropylphenols

The bromine atom on the 2-Bromo-4,6-diisopropyl-phenol ring can be substituted with a phenoxy group through cross-coupling reactions, leading to the formation of diaryl ethers. These reactions are fundamental in synthetic organic chemistry for constructing C-O bonds. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination-type coupling for ethers.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgnih.gov Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of catalytic systems that operate under milder conditions. These improved systems often employ soluble copper(I) catalysts in the presence of ligands, such as diamines or phenanthrolines, which facilitate the reaction at lower temperatures. nih.gov For the synthesis of a phenoxy-substituted derivative from 2-Bromo-4,6-diisopropyl-phenol, the compound would be reacted with a corresponding phenol in the presence of a copper catalyst and a base.

A more recent alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. organic-chemistry.org While initially developed for C-N bond formation, this methodology has been successfully extended to the synthesis of diaryl ethers. organic-chemistry.org The reaction typically involves a palladium(0) catalyst, a suitable phosphine (B1218219) ligand (e.g., biarylphosphines), and a base. These reactions are known for their high functional group tolerance and generally milder conditions compared to the traditional Ullmann reaction. wikipedia.orglibretexts.org

Table 1: Comparison of C-O Coupling Methodologies

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

|---|---|---|

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Conditions | High temperatures (125-300 °C) | Milder temperatures |

| Ligands | Often requires ligands like diamines, phenanthrolines | Requires specialized phosphine ligands |

| Base | Strong bases (e.g., K₃PO₄, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOt-Bu) |

| Substrate Scope | Broad, but can be limited by harsh conditions | Broad, high functional group tolerance |

Formation of Silyl (B83357) Ethers and Other Organosilicon Compounds from Bromophenols

The phenolic hydroxyl group of 2-Bromo-4,6-diisopropyl-phenol is readily converted into a silyl ether. This reaction is commonly used to protect the hydroxyl group during subsequent chemical transformations on other parts of the molecule, particularly reactions involving the bromo-substituent. harvard.edu The silylation is typically achieved by reacting the phenol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine (B128534). The resulting silyl ether is generally stable under a variety of reaction conditions but can be easily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the hydroxyl group. harvard.edu

Once the hydroxyl group is protected as a silyl ether, the bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce other organosilicon moieties. For instance, a Hiyama coupling reaction could be employed, which couples the aryl bromide with an organosilanol or organosiloxane in the presence of a palladium catalyst and an activator, typically a fluoride source. nih.gov This allows for the formation of a C-C bond between the phenol ring and a silicon-bearing group.

Preparation of Thiophenol Analogues via Rearrangement Reactions

Thiophenol analogues of 2-Bromo-4,6-diisopropyl-phenol can be prepared using the Newman-Kwart rearrangement. wikipedia.orgjk-sci.com This powerful reaction sequence allows for the conversion of a phenol into the corresponding thiophenol. organic-chemistry.org The process involves three main steps:

Thiocarbamoylation: The starting phenol is first deprotonated with a base and then reacted with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to form an O-aryl thiocarbamate. organic-chemistry.org

Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement where the aryl group migrates from the oxygen atom to the sulfur atom. wikipedia.org This thermal process yields an S-aryl thiocarbamate. The driving force for this rearrangement is the formation of the thermodynamically more stable carbon-oxygen double bond at the expense of a carbon-sulfur double bond. chem-station.com Milder conditions can sometimes be achieved through palladium catalysis. chem-station.comorganic-chemistry.org

Hydrolysis: The resulting S-aryl thiocarbamate is then hydrolyzed, typically under basic conditions (e.g., using aqueous NaOH or KOH), to cleave the thiocarbamate group and yield the final thiophenol product. organic-chemistry.org

This synthetic route provides a reliable method for introducing a thiol group onto the diisopropyl-phenol scaffold at the position of the original hydroxyl group.

Integration into Complex Molecular Architectures (e.g., Porphyrazines)

The 2-Bromo-4,6-diisopropyl-phenol moiety can be incorporated as a peripheral substituent onto large, complex macrocycles like porphyrazines. Porphyrazines are synthetic analogues of porphyrins with nitrogen atoms at the meso-positions of the macrocyclic ring. wikipedia.orgresearchgate.net The primary synthetic route to porphyrazines involves the metal-templated cyclotetramerization of maleonitrile (B3058920) derivatives. wikipedia.orgbohrium.com

A plausible strategy to integrate the 2-Bromo-4,6-diisopropyl-phenol unit involves first synthesizing a suitable maleonitrile precursor. This could be achieved by attaching the 2-bromo-4,6-diisopropylphenoxy group to a building block that can be converted into a dinitrile. For example, the phenol could be reacted with a dihalomaleonitrile via nucleophilic substitution to yield a phenoxy-substituted maleonitrile. This functionalized dinitrile can then undergo a templated cyclization reaction, often using a magnesium alkoxide, to form the porphyrazine macrocycle. The resulting porphyrazine would feature four 2-bromo-4,6-diisopropylphenoxy groups on its periphery, making the bromine atoms available for further post-macrocyclization modifications.

Strategies for Further Chemical Functionalization and Elaboration

2-Bromo-4,6-diisopropyl-phenol offers two distinct sites for chemical modification: the hydroxyl group and the carbon-bromine bond. This dual reactivity allows for a wide array of strategies for further chemical functionalization and the elaboration of more complex molecules.

Reactions at the Hydroxyl Group:

Etherification: Formation of ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Esterification: Acylation with acid chlorides or anhydrides to form esters.

Silylation: As discussed previously, formation of silyl ethers for protection or modification of properties. harvard.edu

Reactions at the Carbon-Bromine Bond: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

Suzuki Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a C-C bond, useful for creating biaryl structures. researchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orgchemeurope.com This reaction is valuable for building rigid, linear structures.

Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a C-N bond, yielding an amino-substituted phenol derivative. wikipedia.orgnih.gov

Table 2: Overview of Functionalization Strategies

| Reaction Name | Bond Formed | Reactant Partner | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | C-C (sp²) | Boronic Acid/Ester | Pd catalyst + Base |

| Sonogashira Coupling | C-C (sp) | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base |

| Heck Coupling | C-C (sp²) | Alkene | Pd catalyst + Base |

| Buchwald-Hartwig Amination | C-N | Amine | Pd catalyst + Ligand + Base |

| Newman-Kwart Rearrangement | C-S (via O->S) | Thiocarbamoyl chloride | Heat or Pd catalyst |

| Ullmann Condensation | C-O | Phenol/Alcohol | Cu catalyst + Base |

These established synthetic methods allow for the systematic modification of 2-Bromo-4,6-diisopropyl-phenol, making it a versatile building block for the synthesis of a wide range of derivatives with tailored chemical and physical properties.

Applications of 2 Bromo 4,6 Diisopropyl Phenol in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Chemical Synthesis

2-Bromo-4,6-diisopropyl-phenol serves as a crucial intermediate in the multi-step synthesis of more complex molecules. Its primary documented role is in the preparation of substituted benzene (B151609) derivatives that form the core of biologically active compounds.

A key example of its application is found in the synthesis of retinoid X receptor (RXR) agonists, which are investigated for their potential in treating diabetes by reducing serum glucose levels. googleapis.com In this synthetic pathway, 2-Bromo-4,6-diisopropyl-phenol (referred to as Intermediate 2 in the process) is itself synthesized and then immediately utilized in a subsequent step.

The synthesis begins with the bromination of 2,4-diisopropyl-phenol. This reaction introduces a bromine atom onto the phenol (B47542) ring, creating 2-Bromo-4,6-diisopropyl-phenol. This intermediate is then subjected to an etherification reaction. Specifically, the hydroxyl group of the phenol is reacted with an alkylating agent, such as propyl iodide, in the presence of a base. This step converts the phenol into an alkyloxy-benzene derivative, for example, 1-bromo-3,5-diisopropyl-2-propoxy-benzene. googleapis.com This resulting molecule serves as a foundational structure for building more elaborate compounds. googleapis.com

The table below outlines the reaction to form the intermediate.

| Reactant | Reagent | Product |

| 2,4-diisopropyl-phenol | Bromine (Br₂) in Acetic Acid | 2-Bromo-4,6-diisopropyl-phenol |

Data sourced from United States Patent 6,518,463 B1 googleapis.com

This demonstrates the compound's function as a transient but essential precursor, enabling the construction of more complex molecular architectures.

Utilization as a Versatile Building Block for Novel Compounds

A comprehensive search of scientific literature did not yield specific examples of 2-Bromo-4,6-diisopropyl-phenol being used as a versatile building block for a wide range of novel compounds beyond its role as an intermediate in the specific synthesis described in the previous section.

Exploration in Materials Science Applications (e.g., Liquid Crystals, Polymers)

There is no readily available information in published scientific papers or patent literature detailing the exploration or application of 2-Bromo-4,6-diisopropyl-phenol in the field of materials science, including its use in the development of liquid crystals or polymers.

Contribution to the Construction of Polycyclic Structures via Cycloaddition Reactions

While cycloaddition reactions are a common method for constructing polycyclic structures, a thorough search of the available literature did not find specific instances where 2-Bromo-4,6-diisopropyl-phenol itself is directly used as a reactant in such reactions.

Environmental Dynamics and Transformations of Brominated Phenols

Occurrence and Distribution in Various Environmental Compartments

Presence in Aquatic and Terrestrial Ecosystems (Water, Soil, Sediment)

There is currently no available data from targeted environmental monitoring studies that documents the presence or concentration of 2-Bromo-4,6-diisopropylphenol in water, soil, or sediment. While research has identified transformation products of other brominated compounds, such as tetrabromobisphenol A (TBBPA) derivatives in soil, similar studies have not been performed for 2-Bromo-4,6-diisopropylphenol.

Detection in Atmospheric and Indoor Environments (Air, Dust)

Scientific literature lacks studies focused on the detection and quantification of 2-Bromo-4,6-diisopropylphenol in atmospheric and indoor environments. Consequently, there is no information regarding its potential presence in air or dust.

Presence in Biota and Food Sources

No studies have been identified that report the detection or bioaccumulation of 2-Bromo-4,6-diisopropylphenol in any biological organisms or food sources.

Abiotic Transformation Pathways

The transformation of phenolic compounds in the environment is a critical area of study. However, specific research into the abiotic degradation pathways of 2-Bromo-4,6-diisopropylphenol is not documented. Inferences about its potential transformation can be drawn from studies on similar compounds, but direct experimental evidence is lacking.

Degradation by Photochemically Produced Hydroxyl Radicals

There is no specific research available on the degradation of 2-Bromo-4,6-diisopropylphenol by photochemically produced hydroxyl radicals. Studies on the parent compound, propofol (B549288), have explored its chemical degradation through various means, but the specific photochemical fate of its brominated derivative has not been elucidated.

Oxidation Reactions in Water Treatment Processes

No studies have been found that specifically investigate the oxidation reactions of 2-Bromo-4,6-diisopropylphenol during water treatment processes. Research on propofol has shown that it can be chemically degraded by Fenton reagents, which involve hydroxyl radicals, suggesting that advanced oxidation processes could potentially transform 2-Bromo-4,6-diisopropylphenol. However, without specific studies, the reaction kinetics and resulting transformation products are unknown.

Data on Environmental Occurrence and Transformation of 2-Bromo-4,6-diisopropylphenol

| Environmental Compartment/Process | Compound | Finding |

|---|---|---|

| Aquatic and Terrestrial Ecosystems | 2-Bromo-4,6-diisopropylphenol | No data available |

| Atmospheric and Indoor Environments | 2-Bromo-4,6-diisopropylphenol | No data available |

| Biota and Food Sources | 2-Bromo-4,6-diisopropylphenol | No data available |

| Degradation by Hydroxyl Radicals | 2-Bromo-4,6-diisopropylphenol | No data available |

| Oxidation in Water Treatment | 2-Bromo-4,6-diisopropylphenol | No data available |

Influence of Abiotic Factors (e.g., UV Irradiation, Temperature) on Conversion

The environmental fate of brominated phenols, including 2-Bromo-4,6-diisopropyl-phenol, is significantly influenced by abiotic factors such as ultraviolet (UV) irradiation and temperature. These factors can induce chemical transformations, altering the structure and potential toxicity of the parent compound.

UV Irradiation: Photolysis, driven by solar UV radiation, is a critical degradation pathway for phenolic compounds in aquatic and terrestrial environments. While specific research on the photochemistry of 2-Bromo-4,6-diisopropyl-phenol is limited, studies on structurally similar compounds, such as 2,6-diisopropylphenol (propofol), provide valuable insights. The UV irradiation of 2,6-diisopropylphenol in various solvents leads to the formation of several photoproducts. researchgate.netscilit.com In aerated cyclohexane, the primary products identified are a diphenol derivative and 2,6-diisopropyl-p-benzoquinone. researchgate.netscilit.com The initial step in this process is the generation of a phenoxyl radical, which then undergoes further reactions to form the stable end products. researchgate.netscilit.com In anaerobic conditions, only the diphenol compound was observed. researchgate.netscilit.com It is plausible that 2-Bromo-4,6-diisopropyl-phenol would undergo similar photochemical reactions, potentially leading to the formation of corresponding quinones, debrominated species, or polymeric products through radical coupling. The presence of the bromine atom may also influence the reaction pathways and rates, potentially leading to the formation of brominated radical species.

Temperature: Temperature plays a crucial role in the transformation rates of brominated phenols. Generally, an increase in temperature accelerates chemical reactions, including degradation processes. Studies on the bromination of phenol (B47542) have shown that temperature influences the isomeric distribution of the products, with higher temperatures favoring the formation of the ortho-isomer over the para-isomer. researchgate.net While this pertains to the formation rather than degradation, it highlights the sensitivity of reactions involving the phenolic ring to temperature changes. In the context of environmental degradation, studies on phenol degradation in wastewater have demonstrated that the rate of microbial degradation is significantly affected by temperature. nih.gov The rate is relatively stable between 10°C and 24°C but decreases sharply below 10°C. nih.gov Although this is a biotic process, it underscores the general principle that warmer temperatures enhance the breakdown of phenolic compounds. For abiotic processes, higher temperatures would increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus promoting degradation reactions like hydrolysis or oxidation.

Table 1: Potential Transformation Products of Alkylphenols under UV Irradiation

| Parent Compound | Condition | Major Transformation Products |

|---|---|---|

| 2,6-diisopropylphenol | UV, Aerobic | Diphenol derivative, 2,6-diisopropyl-p-benzoquinone researchgate.net |

| 2,6-diisopropylphenol | UV, Anaerobic | Diphenol derivative researchgate.net |

Biotic Transformation Pathways

Microbial Degradation in Soil Environments

Microbial degradation is a primary mechanism for the removal of organic pollutants, including brominated phenols, from soil environments. The biodegradability of these compounds depends on their chemical structure and the metabolic capabilities of the indigenous microbial communities.

Research on the microbial degradation of brominated phenols has often focused on compounds like 2,4,6-tribromophenol (B41969) (TBP), which shares structural similarities with 2-Bromo-4,6-diisopropyl-phenol. Studies have shown that certain soil bacteria, such as Pseudomonas fluorescens and Rhodococcus erythropolis, can degrade TBP. uniba.sk However, the degradation of highly halogenated compounds like TBP often requires the presence of a secondary carbon source, as the target compound itself may not support microbial growth. uniba.sk This suggests that the degradation of 2-Bromo-4,6-diisopropyl-phenol in soil may also be facilitated by co-metabolism, where the microorganisms utilize other organic matter in the soil as their primary energy and carbon source. The degradation pathways for brominated phenols by microorganisms can involve dehalogenation (removal of the bromine atom) followed by cleavage of the aromatic ring. Various bacterial species, including Pseudomonas sp., Sphingomonas sp., and Mycobacterium sp., are known to degrade a wide range of aromatic compounds and could potentially be involved in the breakdown of 2-Bromo-4,6-diisopropyl-phenol. mdpi.com

Plant-Soil Interaction Effects on Transformation

The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotspot of microbial activity and can significantly influence the transformation of organic pollutants. Plants can enhance the degradation of compounds like brominated phenols through several mechanisms. They can release root exudates, which are rich in organic compounds that can serve as a primary substrate for microorganisms, thus promoting co-metabolism of the pollutant. Additionally, plants can alter the physical and chemical properties of the soil, such as pH and oxygen availability, creating more favorable conditions for microbial degradation.

Biotransformation in Mammalian and Bacterial Systems

Mammalian Systems: In mammalian systems, brominated phenols are expected to undergo biotransformation primarily in the liver. The metabolic pathways would likely involve two main phases. Phase I reactions, catalyzed by cytochrome P450 enzymes, could involve hydroxylation of the aromatic ring or oxidation of the isopropyl groups. Phase II reactions would then involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to form more water-soluble compounds that can be readily excreted from the body. The presence of bromine and bulky isopropyl groups on the phenol ring may influence the rate and regioselectivity of these metabolic reactions.

Bacterial Systems: Bacteria have evolved diverse enzymatic machinery to break down aromatic compounds. mdpi.com The biotransformation of 2-Bromo-4,6-diisopropyl-phenol in bacterial systems would likely be initiated by an attack on the aromatic ring. This could involve dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. This intermediate can then be further metabolized, leading to ring cleavage. Alternatively, monooxygenase enzymes could hydroxylate the ring, and in some cases, dehalogenation can be an initial step. The degradation of 4-alkylphenols by Pseudomonas putida has been shown to proceed via dehydrogenation to a quinone methide, which is then hydrated to an alcohol. researchgate.net Given the alkyl substituents on 2-Bromo-4,6-diisopropyl-phenol, similar pathways may be involved. The ability of bacteria to degrade such compounds is crucial for their removal from contaminated environments.

Natural Production of Brominated Phenols and Biogeochemical Cycling

Brominated phenols are not solely anthropogenic contaminants; they are also produced naturally by a variety of marine organisms. mdpi.comnih.govmdpi.com Marine algae, sponges, and ascidians are known to synthesize a wide array of brominated phenols, which are believed to play a role in chemical defense. mdpi.com The natural production of these compounds contributes to their ubiquitous presence in marine environments.

The biogeochemical cycling of bromine involves its movement between the oceans, atmosphere, and land. researchgate.netcsic.es In the marine environment, naturally produced brominated phenols can be released into the water column. Abiotic processes can also contribute to the formation of brominated phenols. For instance, the oxidation of phenol in the presence of bromide ions, catalyzed by natural manganese oxides, can lead to the formation of various brominated phenolic compounds. nih.gov Once in the environment, these compounds are subject to various transport and transformation processes. They can be transported over long distances in the atmosphere and can be deposited in terrestrial and aquatic ecosystems. The degradation of brominated phenols, through both biotic and abiotic pathways, releases bromide ions back into the environment, which can then be reincorporated into organic compounds, thus completing the cycle. The association of bromine with organic carbon in marine sediments suggests that biologically produced organobromine compounds can persist and become part of the natural organic matter. princeton.edu

Development of Analytical Methodologies for Environmental Monitoring

The detection and quantification of brominated phenols in environmental samples such as water, soil, and biological tissues are essential for monitoring their distribution and fate. A variety of analytical methods have been developed for this purpose, with gas chromatography (GC) and liquid chromatography (LC) being the most common separation techniques. researchgate.net

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of brominated phenols. researchgate.net For volatile and thermally stable compounds, direct analysis is possible. However, phenols are often derivatized to increase their volatility and improve their chromatographic behavior. epa.gov Common derivatization techniques include acetylation and methylation. researchgate.netepa.gov The use of an electron capture detector (ECD) can provide high sensitivity for brominated compounds. epa.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is another widely used technique for the analysis of phenols. It is particularly suitable for less volatile or thermally labile compounds. HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry (LC-MS). LC-MS has become increasingly popular due to its high sensitivity and selectivity.

Sample Preparation: Prior to instrumental analysis, the target analytes need to be extracted from the sample matrix and concentrated. Common extraction techniques for brominated phenols from water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For solid samples like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) are employed.

Table 2: Common Analytical Techniques for Phenol Analysis

| Technique | Detector | Derivatization | Key Features |

|---|---|---|---|

| GC | Flame Ionization Detector (FID) | Optional | Good for general screening epa.gov |

| GC | Electron Capture Detector (ECD) | Recommended | High sensitivity to halogenated compounds epa.gov |

| GC-MS | Mass Spectrometer | Optional | Provides structural information for identification gov.bc.ca |

| HPLC | UV-Vis or Fluorescence | Not required | Suitable for non-volatile compounds nih.gov |

| LC-MS/MS | Tandem Mass Spectrometer | Not required | High sensitivity and selectivity gov.bc.ca |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4,6-diisopropyl-phenol, and how can purity be maximized during synthesis?

- Methodological Answer :

- Synthesis Optimization : A modified Ullmann coupling or electrophilic bromination (e.g., using Br₂ in acetic acid) can be applied to introduce bromine at the ortho position relative to the phenolic -OH group. Ensure strict temperature control (e.g., 0–5°C for bromination) to minimize side reactions like di-substitution .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .

Q. How can researchers characterize the structural and electronic properties of 2-Bromo-4,6-diisopropyl-phenol?

- Methodological Answer :

- Spectroscopy : Combine H/C NMR to confirm substitution patterns (e.g., downfield shifts for bromine at C2 and isopropyl groups at C4/C6). FT-IR can validate phenolic -OH stretching (~3200 cm⁻¹) .

- X-ray Crystallography : For absolute configuration, grow single crystals in dichloromethane/hexane at -20°C. Compare bond angles/planarity with related bromophenols (e.g., 2-bromo-4-isobutylphenol) .

Q. What are the key stability considerations for 2-Bromo-4,6-diisopropyl-phenol under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with controlled humidity (40–80% RH). Monitor degradation via TLC and GC-MS every 7 days. Bromophenols are prone to dehydrohalogenation; use argon-purged vials to prevent oxidation .

Advanced Research Questions

Q. How does the steric and electronic profile of 2-Bromo-4,6-diisopropyl-phenol influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density at C-Br and assess steric hindrance from isopropyl groups. Compare with 2-bromo-4-chlorophenylacetic acid (less steric bulk) to predict Suzuki-Miyaura coupling efficiency .

- Experimental Validation : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in DMF/water at 80°C. Track reaction progress via F NMR if fluorinated partners are used .

Q. What mechanistic insights explain contradictory bioactivity data for 2-Bromo-4,6-diisopropyl-phenol in antimicrobial assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The isopropyl groups may enhance membrane penetration but reduce solubility, leading to variability. Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with activity .

- Membrane Interaction Studies : Employ fluorescence anisotropy with DPPG liposomes to quantify membrane disruption. Contrast with propofol (2,6-diisopropyl-phenol), which lacks bromine but shares isopropyl substituents .

Q. How can researchers resolve discrepancies in reported spectral data for brominated diisopropylphenol derivatives?

- Methodological Answer :

- Meta-Analysis : Compile H NMR data from PubChem, Reaxys, and experimental results. For example, the C4/C6 isopropyl protons in 2-Bromo-4,6-diisopropyl-phenol should appear as a septet (δ 3.1–3.3 ppm), distinct from 2-bromo-3,6-difluorophenol (δ 6.8–7.1 ppm aromatic signals) .

- Collaborative Verification : Share raw spectral files via platforms like NMRShiftDB to validate peak assignments .

Methodological Design & Data Analysis

Q. What experimental frameworks are recommended for studying the environmental fate of 2-Bromo-4,6-diisopropyl-phenol?

- Methodological Answer :

- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Compare half-lives with 4-bromo-3-chlorophenol (t₁/₂ = 12–24 hrs in sunlight) .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to determine EC₅₀ values. Correlate with logD (pH 7.4) to predict bioaccumulation .

Q. How can advanced chromatographic techniques improve quantification of trace impurities in 2-Bromo-4,6-diisopropyl-phenol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.